Purine, 6-(butylthio)-

Description

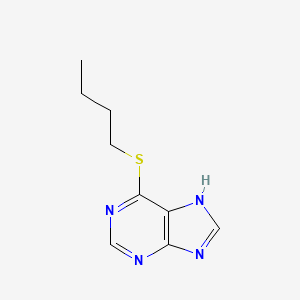

Structure

3D Structure

Properties

IUPAC Name |

6-butylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRAVPZXXXJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198733 | |

| Record name | Purine, 6-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-82-9 | |

| Record name | 6-(Butylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5069-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-(butylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Butylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-(butylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(butylthio)-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Derivatization of 6 Butylthio Purine

Strategies for the Preparation of 6-Thio-Substituted Purines

The introduction of a thioether moiety at the C6 position of the purine (B94841) ring is a key transformation in the synthesis of 6-(butylthio)purine and related compounds. This is primarily achieved through the functionalization of a pre-existing purine core.

The most fundamental and widely used method for synthesizing 6-thio-substituted purines is the nucleophilic aromatic substitution (SNAr) reaction. The purine ring system is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2 and C6 positions when a suitable leaving group is present. wikipedia.orgdalalinstitute.com

6-Halopurines, especially 6-chloropurine (B14466), are excellent electrophilic substrates for SNAr reactions. nih.govgoogle.com The chlorine atom at the C6 position serves as an effective leaving group, readily displaced by a variety of nucleophiles, including sulfur-based nucleophiles. 6-Chloropurine itself can be synthesized from hypoxanthine (B114508) by treatment with reagents like phosphoryl chloride. google.comgoogle.com The mechanism of substitution involves the attack of the nucleophile at the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing character of the purine ring. nih.govyoutube.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the 6-substituted purine.

The direct synthesis of 6-(butylthio)purine is achieved by the reaction of 6-chloropurine with butanethiol or its corresponding thiolate. The reaction is typically carried out in the presence of a base, which deprotonates the butanethiol to form the more nucleophilic butanethiolate anion. Common bases include sodium hydroxide, sodium ethoxide, or tertiary amines like triethylamine. The choice of solvent is often an alcohol, such as ethanol, which can readily dissolve the reactants. The reaction proceeds smoothly to afford 6-(butylthio)purine in good yield.

Table 1: Representative Nucleophilic Aromatic Substitution for 6-(butylthio)purine Synthesis

| Reactant | Reagent | Base/Solvent | Product |

| 6-Chloropurine | 1-Butanethiol | NaOH / Ethanol | Purine, 6-(butylthio)- |

Beyond classical SNAr, more advanced synthetic methods have been developed for the derivatization of purines and the synthesis of their analogues, including those containing thioether linkages.

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org These methods can be applied to the synthesis of purine thioethers, offering an alternative to the SNAr pathway. In a typical reaction, a halopurine (e.g., 6-chloropurine) is coupled with a thiol in the presence of a palladium catalyst and a suitable ligand. capes.gov.brfigshare.com The catalytic cycle generally involves oxidative addition of the halopurine to the Pd(0) complex, followed by transmetalation or reaction with the thiolate, and finally reductive elimination to yield the thioether product and regenerate the catalyst. nobelprize.org This approach is particularly valuable for substrates that may be sensitive to the conditions of traditional SNAr reactions or for constructing more complex molecular architectures. nih.gov

Table 2: General Scheme for Palladium-Catalyzed Thioetherification of Purines

| Substrate | Coupling Partner | Catalyst System | Product Type |

| 6-Halopurine | Thiol (R-SH) | Pd(0) or Pd(II) source + Ligand | 6-(Alkyl/Arylthio)purine |

Recent advances in synthetic chemistry have led to novel methods for constructing purine analogues. One such strategy is a photocatalyst-free, visible-light-enhanced annulation to produce pyrazolo[1,5-a] acs.orgacs.orgresearchgate.nettriazine-2,4-diamines. acs.orgnih.gov This method avoids the use of external transition metals, oxidants, or ligands. nih.gov The reaction proceeds through the formation of an electron donor-acceptor (EDA) complex between in situ generated pyrazolthiourea intermediates and a guanidine (B92328) base like 1,1,3,3-tetramethylguanidine (B143053) (TMG). acs.orgacs.org Upon irradiation with visible light, this EDA complex initiates a formal [4+2] annulation, leading to the formation of the purine analogue scaffold with three new C-N bonds in a one-pot protocol. acs.org This approach represents an efficient and mild strategy for accessing complex purine isosteres. nih.gov

Table 3: Key Aspects of Photocatalyst-Free Annulation for Purine Analogues

| Key Intermediate | Reagents | Conditions | Product Class |

| Pyrazolthiourea | 1H-Pyrazol-3-amines, Isothiocyanates, TMG | Visible Light, Room Temp. | Pyrazolo[1,5-a] acs.orgacs.orgresearchgate.nettriazine-2,4-diamines |

Advanced Synthetic Approaches for Purine Analogues Bearing Thioether Moieties

Bio-isosteric Design and Synthesis of Novel Purine Analogues

Bio-isosteric replacement is a key strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. In the context of purine analogues, this often involves replacing parts of the purine core or its substituents with other chemical groups that mimic the size, shape, and electronic properties of the original moiety.

Recent research has focused on the synthesis of novel purine bioisosteres using advanced chemical methods. One effective approach is the use of ultrasound-assisted Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as click chemistry. mdpi.com This method allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked purine analogues. For instance, N-propargylated heterocyclic bases can be reacted with various azido (B1232118) alcohols in the presence of a copper catalyst to yield the desired bioisosteres. mdpi.com This strategy has been successfully applied to create libraries of compounds where the purine core is linked to aryl substituents through a 2-hydroxyeth-1-yl or 1-hydroxyeth-2-yl linker, demonstrating the modularity of this synthetic approach. mdpi.com

The synthesis of these bioisosteres often involves several steps:

Preparation of Precursors : This includes the synthesis of N-propargylated purine bases and the corresponding organic azides, such as α-azido alcohols. mdpi.com

Cycloaddition Reaction : The N-propargylated purine and the organic azide (B81097) are then coupled using a copper(I) catalyst, often generated in situ, under ultrasound irradiation to accelerate the reaction. mdpi.com

Purification : The final products are purified using techniques like column chromatography. mdpi.com

This methodology provides a robust platform for generating structural diversity, enabling the exploration of structure-activity relationships in novel purine-based compounds. mdpi.commdpi.com

Chemical Modifications and Functionalization of the Purine Skeleton in 6-(butylthio)purine Derivatives

The purine ring system of 6-(butylthio)purine offers several sites for chemical modification, primarily at the N9 position of the imidazole (B134444) ring and the C2 and C8 positions. These modifications are crucial for altering the molecule's biological activity and physicochemical properties.

The N9 position of the purine ring is a common site for substitution, as this modification can significantly influence how the molecule interacts with biological targets. Introducing side chains at the N9 position is a key step in the synthesis of many nucleoside analogues and other purine derivatives. google.com

A general process for N9-alkylation involves reacting the purine base with an appropriate alkylating agent. For example, intermediates such as 2-amino-6-(4-chlorophenylthio)-9H-purine can be functionalized by introducing an acetoxyethoxy)methyl side chain at the N9-position. google.com This type of reaction typically proceeds by treating the purine with a suitable electrophile in the presence of a base. The resulting N9-substituted purine can then be converted into various target molecules, such as acyclovir (B1169) analogues. google.com The choice of the substituent at the N9 position is critical for modulating properties like solubility, membrane permeability, and binding affinity to target enzymes or receptors.

The C2 and C8 positions of the purine ring are susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalizations. The introduction of substituents at these positions can influence the electronic properties of the purine ring and provide additional points for molecular interactions.

Modifications at the C8 position are well-documented. nih.gov The C8-hydrogen is relatively acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to generate a lithiated intermediate. This organometallic species can then react with various electrophiles. For example, treatment with methyl iodide (MeI) yields the C8-methyl derivative. nih.gov Palladium-catalyzed cross-coupling reactions are also extensively used for C8 functionalization. C8-bromo or C8-iodo purines can be coupled with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling) to introduce aryl or vinyl groups, respectively. nih.gov

The C2 position can also be functionalized, often requiring different strategies. While direct lithiation at C2 is less common than at C8, modifications can be achieved through multi-step synthetic sequences, often starting from appropriately substituted pyrimidine (B1678525) precursors before the closure of the imidazole ring.

| Position | Modification Type | Reagents/Method | Resulting Group | Reference |

| C8 | Lithiation-Alkylation | 1. LDA; 2. MeI | Methyl (-CH₃) | nih.gov |

| C8 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | nih.gov |

| C8 | Stille Coupling | Tributylvinylstannane, Pd catalyst | Vinyl (-CH=CH₂) | nih.gov |

| C8 | Chlorination | TMPLi, C₂Cl₆ | Chlorine (-Cl) | nih.gov |

This table provides examples of modification reactions at the C2 and C8 positions of the purine ring.

The synthesis of purine nucleoside analogues, where a sugar moiety is attached to the N9 position, is a cornerstone of medicinal chemistry. Several strategies exist for coupling the purine base with a carbohydrate.

A modern and versatile method involves a late-stage photoredox/nickel dual catalytic cross-coupling. nih.gov This technique allows for the direct coupling of a chloropurine nucleoside with a range of primary and secondary alkyl bromides. A key advantage of this method is its tolerance of unprotected nucleosides, enabling diversification at a late stage of the synthesis. nih.gov

Convergent synthesis, particularly the Vorbrüggen glycosylation, is a classical and widely used approach. google.com In this method, a silylated purine base is coupled with a protected sugar derivative (e.g., a ribose acetate) in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.com The presence of a participating group at the 2'-position of the sugar typically ensures the formation of the desired β-anomer. google.com

Other synthetic routes include:

Reaction with Halo-sugars : The salt of a purine base can be reacted with an α-halo sugar in an Sₙ2-type coupling. google.com

Mitsunobu Reaction : This method uses a condensing agent like triphenylphosphine (B44618) and an azodicarboxylate to couple the purine with a sugar. However, it can suffer from lower yields and lack of stereoselectivity. google.com

Enzymatic Glycosylation : Enzymes can be used to couple a sugar-1-α-O-phosphate with a purine base. This method is highly stereospecific but may be limited by the substrate scope of the natural enzymes. google.com

The synthesis of 6-(2-thienyl)purine nucleoside derivatives has been achieved by reacting a 6-iodopurine (B1310063) nucleoside with tributylstannylthiophene, showcasing a pathway that could be adapted for various 6-thioalkyl derivatives. nih.gov

| Method | Key Reagents | Stereocontrol | Key Features | Reference |

| Photoredox/Nickel Coupling | Photocatalyst, Ni catalyst, base | Not applicable for coupling step | Late-stage functionalization, tolerates unprotected nucleosides | nih.gov |

| Vorbrüggen Glycosylation | Silylated purine, protected sugar, Lewis Acid (e.g., TMSOTf) | High (via neighboring group participation) | Convergent, widely applicable, good stereocontrol | google.com |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD | Low | Accepts wide variety of substrates, purification can be challenging | google.com |

| Enzymatic Glycosylation | Purine, Sugar-1-phosphate, Enzyme | High | Highly stereospecific, limited substrate scope | google.com |

This table summarizes key methods for the synthesis of purine nucleoside analogues.

Creating hybrid molecules by conjugating 6-(butylthio)purine with other chemical moieties is a strategy to develop multifunctional agents or to improve targeting and delivery. Click chemistry has emerged as a powerful tool for this purpose due to its high efficiency, mild reaction conditions, and orthogonality. mdpi.com

By introducing a reactive handle, such as an alkyne or an azide, onto the 6-(butylthio)purine scaffold (e.g., at the N9 position), the molecule can be readily conjugated with other molecules bearing the complementary functional group. This allows for the covalent linking of the purine derivative to a wide array of other entities, including peptides, fluorophores, or polymers, to create complex hybrid structures with novel properties.

Iii. Structure Activity Relationship Sar Studies of 6 Butylthio Purine and Its Analogues

Correlating Specific Structural Features with Biological and Functional Modulations

The core structure of 6-(butylthio)purine, consisting of a hydrophilic purine (B94841) ring and a hydrophobic butylthio substituent, gives the molecule an amphiphilic character. This dual nature influences its solubility and ability to interact with diverse biological targets. The purine ring itself is a versatile scaffold found in essential biomolecules like DNA, RNA, and ATP, making its derivatives, such as 6-(butylthio)purine, capable of interacting with a wide range of biological systems. researchgate.netmdpi.com

Research has shown that modifications to the purine scaffold can lead to a variety of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.com The specific nature of the substituent at the C6 position, in this case, a butylthio group, is a key determinant of the compound's biological profile.

Impact of the Thioether Linkage and the Butyl Chain on Ligand-Target Interactions

The thioether linkage (-S-) at the C6 position of the purine ring is a critical feature. The carbon-sulfur bond length is approximately 1.75 Angstroms, which is characteristic of a single bond between sp² and sp³ hybridized carbon atoms. This linkage provides a flexible connection for the butyl chain, allowing it to adopt various conformations to fit into the binding pockets of target proteins.

The butyl chain itself plays a significant role in the molecule's interactions. Its hydrophobic nature can lead to favorable interactions with nonpolar regions of a binding site. For instance, in the inhibition of E. coli CDP-ME kinase, the butylthio group is thought to compensate for the absence of π-π stacking interactions by forming stable hydrogen bonds with amino acid residues like Asp141. The length and branching of the alkyl chain at this position can significantly impact activity. Studies on related 6-thioalkyl purine analogs have shown that variations in the alkyl chain length, from shorter to longer chains like decyl, can modulate antimycobacterial activity. nih.gov

Positional Effects of Substituents on the Purine Ring System's Activity Profile

The biological activity of purine analogs is highly sensitive to the position and nature of substituents on the purine ring.

The C6 position of the purine ring is a common site for modification to alter biological activity. The introduction of different groups at this position can dramatically change a compound's therapeutic properties. For example, replacing the mercapto group of 6-mercaptopurine (B1684380) with other substituents like alkyl groups generally leads to less active or inactive compounds in certain cancer models. aacrjournals.org

In the context of 6-(butylthio)purine, the butylthio group itself is a result of such a modification. The nature of the atom linking the substituent to the purine ring at C6 (e.g., -NH-, -S-, -O-, -CH2-) has been shown to significantly affect cytokinin activity, with the order of decreasing activity being -NH > -CH2 > -S > -O for certain butenylpurine derivatives. researchgate.net Furthermore, studies on 6-substituted purine analogs have demonstrated that bulky groups can influence the regioselectivity of further reactions on the purine ring, such as acylation at the N7 versus the N9 position. beilstein-journals.org

The following table summarizes the impact of various C6 substituents on the activity of purine analogs based on different studies:

| C6 Substituent | Observed Effect on Activity | Reference |

| Alkyl groups (general) | Generally less active or inactive compared to mercapto group in Sarcoma 180 model. | aacrjournals.org |

| 4-Phenoxyphenyl group | Responsible for anti-cancer activity in certain cell lines. | metu.edu.tr |

| Decyl/dodecyl chain | Showed good activity against Mtb H37Rv. | nih.gov |

| Chiral amino acid amides | Resulted in resistance to adenosine (B11128) deaminase and generally low anti-tumor activity. | mdpi.com |

| Phenyl group | Stronger cytokinin activity than corresponding alkyl groups. | tandfonline.com |

This table is based on data from multiple studies and the observed effects are specific to the biological systems tested in those studies.

Substitution at the N9 position of the purine ring is another critical factor in determining the pharmacological profile of purine analogs. For instance, N9-substitution has been shown to enhance the antimycobacterial activity of certain 6-oxopurine and 6-thioalkylpurine analogs. nih.gov In a series of Hsp90 inhibitors based on a purine scaffold, variations in the N9-alkyl chain revealed a preference for unbranched chains of two to three carbons for optimal activity. nih.gov

Conversely, alkylation at the ring nitrogens of 6-mercaptopurine generally results in a loss of antitumor activity against Sarcoma 180. aacrjournals.org This highlights the context-dependent nature of SAR, where the effect of a substitution at one position can be influenced by the rest of the molecule's structure and the specific biological target.

The table below illustrates the effect of N9 substitution in different purine analog series:

| N9 Substituent | Purine Analog Series | Observed Effect on Activity | Reference |

| Various substituents | 6-oxopurine and 6-thioalkylpurine analogs | Enhanced antimycobacterial activity. | nih.gov |

| Alkyl chains (ethyl, n-propyl, n-butyl) | Hsp90 inhibitors | Similar activities. | nih.gov |

| n-Pentyl chain | Hsp90 inhibitors | Decreased activity. | nih.gov |

| Alkylation (general) | 6-mercaptopurine derivatives | Loss of antitumor activity. | aacrjournals.org |

This table provides examples of the impact of N9 substitution and is not exhaustive.

The C8 position of the purine ring offers another avenue for modifying the biological activity of purine analogs. While substitutions at C2 and C6 are common, C8 modifications have also been explored to fine-tune properties like target selectivity and potency. mdpi.com For example, the introduction of aryl groups at the C8 position has been a synthetic challenge but has gained interest for applications such as fluorescent markers and therapeutic agents. nih.govbegellhouse.com

In the context of 6-thiopurine derivatives, substitution at the C8 position with halogens (bromine, chlorine, fluorine) was investigated to reduce toxicity while maintaining cytotoxic character. rsc.org These C8-halogenated analogs showed reduced inhibition of a key enzyme associated with side effects, while still possessing cytotoxicity against a leukemia cell line. rsc.org This demonstrates that C8 modifications can be a strategy to improve the therapeutic index of purine-based drugs.

The following data table presents the cytotoxicity of C8-halogenated 6-thiopurine analogs against the REH acute lymphocytic leukemia cell line:

| Compound | C8 Substituent | IC50 (μM) | Reference |

| C8-Bromo-6-thiopurine | Bromine | 9.54 (±0.97) | rsc.org |

| C8-Chloro-6-thiopurine | Chlorine | 3.95 (±1.94) | rsc.org |

| C8-Fluoro-6-thiopurine | Fluorine | 4.71 (±1.40) | rsc.org |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Quantitative Structure-Activity Relationships (QSAR) and Computational Chemistry in Purine Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies and computational chemistry are powerful tools in modern drug design, including for purine analogs. researchgate.net These methods aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to purine derivatives. These studies generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Computational approaches like molecular docking are also used to predict how purine analogs bind to their target receptors, providing insights into the specific interactions that govern their activity. researchgate.net These computational tools, in conjunction with experimental SAR data, accelerate the process of designing novel purine derivatives with improved therapeutic profiles.

V. Advanced Research Methodologies and Analytical Approaches for 6 Butylthio Purine Studies

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the unequivocal identification and structural confirmation of 6-(butylthio)purine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For 6-(butylthio)purine, ¹H NMR spectra would reveal signals corresponding to the protons on the purine (B94841) ring and the butyl chain, with their chemical shifts and splitting patterns confirming their connectivity. nih.gov Similarly, ¹³C NMR spectra would identify the distinct carbon environments in both the heterocyclic core and the alkylthio substituent. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. The exact mass of 6-(butylthio)purine is 208.07826757 Da. nih.gov High-resolution mass spectrometry can confirm the molecular formula, C₉H₁₂N₄S, by measuring the mass-to-charge ratio (m/z) with high precision. nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Infrared (IR) Spectroscopy complements NMR and MS by identifying the functional groups present in the molecule. The IR spectrum of 6-(butylthio)purine would show characteristic absorption bands corresponding to N-H, C-H, C=N, and C-S bonds, consistent with its purine and butylthio moieties. nist.gov

| Technique | Compound | Observed Data / Properties | Reference |

|---|---|---|---|

| Molecular Weight | 6-(butylthio)purine | 208.29 g/mol | nih.gov |

| Exact Mass | 6-(butylthio)purine | 208.07826757 Da | nih.govnih.gov |

| Molecular Formula | 6-(butylthio)purine | C₉H₁₂N₄S | nih.govnih.gov |

| ¹H NMR | 6-(butylthio)purine | Data available confirming structure | nih.gov |

| ¹³C NMR | 6-(butylthio)purine | Data available confirming structure | nih.gov |

| IR Spectroscopy | 6-(benzylthio)purine (related compound) | Characteristic peaks for purine structure and thioether linkage | nist.gov |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for separating 6-(butylthio)purine from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A typical HPLC method for purine analogues involves a reverse-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govntu.edu.tw Detection is commonly achieved using a UV detector, as the purine ring system strongly absorbs ultraviolet light. nih.gov This method allows for the sensitive and specific quantification of 6-(butylthio)purine and the detection of any impurities. nih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier. For instance, in the analysis of related thiopurines, HPLC has been successfully used to separate compounds like 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) nucleotides from complex biological fluids. nih.gov The development of such methods is crucial for quality control in both research and potential production settings.

Development and Application of In Vitro Biological Assays

To understand the biological effects of 6-(butylthio)purine, various in vitro assays are employed. These assays can reveal the compound's potential as a therapeutic agent by measuring its activity in controlled cellular and microbial environments.

Cell-based assays are critical for determining how 6-(butylthio)purine affects cellular processes. These assays can measure a wide range of responses, including cell viability, proliferation, and the activation or inhibition of specific molecular targets. For example, if 6-(butylthio)purine were being investigated as an anticancer agent, its cytotoxicity would be evaluated against various cancer cell lines using assays like the MTT or MTS assay. researchgate.net

Furthermore, if the compound is designed to inhibit a specific enzyme, such as a kinase, cell-based reporter assays can be used to quantify its inhibitory activity within a cellular context. maxcyte.com Studies on other 6-substituted purines have utilized assays to measure the stimulation of cytotoxic T lymphocytes, indicating potential immunomodulatory effects. nih.gov These established methodologies provide a clear framework for evaluating the cellular impact of 6-(butylthio)purine.

To assess the potential of 6-(butylthio)purine as an antimicrobial agent, microbial sensitivity testing is performed. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. researchgate.net The testing is typically carried out using broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant bacteria and fungi. mdpi.commdpi.com For example, studies on other novel purine derivatives have screened them for antifungal activity against species like Aspergillus niger and Candida tropicalis. researchgate.net Such screening would reveal whether 6-(butylthio)purine possesses broad-spectrum or targeted antimicrobial activity, guiding further development. mdpi.com

Computational and In Silico Approaches in Purine Chemistry

Computational methods, or in silico approaches, are increasingly used to predict and explain the behavior of chemical compounds at a molecular level, saving time and resources in the drug discovery process.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com In the context of 6-(butylthio)purine, MD simulations can be used to model its interaction with a specific biological target, such as the active site of an enzyme. nih.gov

For example, a simulation could be set up to place 6-(butylthio)purine within the binding pocket of a protein. The simulation would then calculate the trajectory of each atom based on a defined force field, revealing how the compound binds, the stability of the resulting complex, and which specific amino acid residues are involved in the interaction. mdpi.comnih.gov Studies on the related compound 6-mercaptopurine have used MD simulations to predict its binding mode and interactions within the human thiopurine S-methyltransferase enzyme, providing critical insights at an atomic level. nih.gov This approach can elucidate the mechanism of action and guide the rational design of more potent derivatives of 6-(butylthio)purine.

Virtual Screening and De Novo Design for the Discovery of Novel Purine Analogues

The discovery and development of novel purine analogues, including derivatives of 6-(butylthio)purine, have been significantly accelerated by the integration of computational methodologies such as virtual screening and de novo design. These in silico techniques allow for the rational and targeted exploration of chemical space to identify compounds with desired biological activities, thereby reducing the time and cost associated with traditional high-throughput screening.

Virtual Screening:

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of known active compounds to identify others with similar properties. If a set of molecules is known to interact with a target of interest, this information can be used to build a predictive model. For instance, a pharmacophore model can be generated based on the three-dimensional arrangement of essential features of known active purine analogues. This model is then used to screen large compound databases for molecules that match the pharmacophore. Similarly, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of purine derivatives with their biological activities. These models can then predict the activity of unsynthesized compounds. A study on purine derivatives as CDK2 inhibitors successfully used 3D-QSAR models to design thirty-one novel candidate compounds with high predicted activity. nih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This method involves docking candidate molecules into the binding site of the target protein and using a scoring function to estimate the binding affinity. This approach allows for the identification of novel scaffolds that are structurally different from known inhibitors. For example, a virtual screening campaign based on the pharmacophoric features of known P2Y1 receptor ligands led to the discovery of novel non-nucleotide antagonists. aacrjournals.org In the context of 6-(butylthio)purine, if the target enzyme is known and its crystal structure is available, SBVS could be used to screen for analogues with improved binding affinity. Molecular docking studies have been instrumental in understanding the binding modes of 2,9-disubstituted-6-morpholino purine derivatives to PI3K isoforms, guiding the design of selective inhibitors. researchgate.net

A representative workflow for a virtual screening study aimed at discovering novel purine analogues is presented in the table below.

| Step | Description | Key Considerations |

| 1. Target Selection and Preparation | Identification of a biologically relevant target (e.g., an enzyme in the de novo purine synthesis pathway). mdpi.com Preparation of the 3D structure of the target, often from the Protein Data Bank (PDB). | Target validation is crucial. The protein structure should be of high resolution and properly prepared (e.g., addition of hydrogens, removal of water molecules). |

| 2. Compound Library Preparation | Selection and preparation of a library of small molecules for screening. This can be a commercial library, an in-house collection, or a virtual library. | The diversity and drug-likeness of the compound library are important factors. Compounds should be properly ionized and tautomerized. |

| 3. Docking and Scoring | Computational docking of each compound in the library into the binding site of the target. A scoring function is used to rank the compounds based on their predicted binding affinity. | The choice of docking algorithm and scoring function can significantly impact the results. Consensus scoring (using multiple scoring functions) can improve accuracy. |

| 4. Hit Selection and Experimental Validation | Selection of a subset of top-ranking compounds ("hits") for experimental testing. | Visual inspection of the binding poses of the hits is important to identify plausible interactions. The hit list should be diverse in terms of chemical scaffolds. |

De Novo Design:

De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch, rather than screening pre-existing compound libraries. This approach is particularly useful for exploring novel chemical space and designing compounds with optimal binding to a target. Fragment-based drug design is a prominent de novo approach.

Fragment-Based De Novo Design: This method involves identifying small chemical fragments that bind to the target protein, typically through X-ray crystallography or nuclear magnetic resonance (NMR) screening. These fragments can then be computationally grown, linked, or merged to create a larger, more potent molecule. nih.gov This approach has been successfully applied to the design of novel bioactive purine derivatives. ingentaconnect.com For 6-(butylthio)purine, one could envision using the purine core as a starting fragment and computationally exploring different substituents at various positions to enhance binding affinity and selectivity for a specific target. The table below illustrates a hypothetical fragment-based design of novel purine analogues.

| Fragment Linking Strategy | Description | Example Application for Purine Analogues |

| Fragment Growing | A starting fragment is identified in the binding site, and new chemical moieties are added to it to occupy adjacent pockets and form additional interactions. | Starting with a purine core, different alkyl or aryl groups could be added to the thioether at the 6-position to explore hydrophobic interactions in the target's binding site. |

| Fragment Linking | Two or more fragments that bind to different sub-pockets of the target are connected by a chemical linker to create a single, high-affinity molecule. | If a fragment is found to bind near the purine N9 position and another near the C2 position, a suitable linker could be designed to connect them, creating a novel inhibitor. |

| Fragment Merging | Two or more overlapping fragments are combined into a single molecule that incorporates the key features of both. | If two different substituted purine fragments are found to bind in a similar orientation, a new molecule can be designed that merges their structural features to optimize binding. |

The integration of virtual screening and de novo design provides a powerful platform for the discovery of novel purine analogues with therapeutic potential. These computational methods, when used in conjunction with experimental validation, can significantly streamline the drug discovery process.

Vi. Future Directions and Emerging Research Avenues for 6 Butylthio Purine

Exploration of Novel Bioisosteric Replacements and Derivatives

The development of novel analogs of 6-(butylthio)purine is a primary focus for enhancing its biological activity. Structure-activity relationship (SAR) studies, which analyze the connection between a molecule's structure and its biological function, are crucial in this endeavor. wikipedia.org

Key areas of exploration include:

Modifications at the C-6 Position: Research has shown that altering the butylthio side chain, such as by shortening or lengthening the alkyl group, can significantly impact the compound's interaction with biological targets.

Substitutions at Other Positions: The introduction of substituents at the C-2 and N-9 positions of the purine (B94841) ring is a promising strategy for developing compounds with improved binding affinity and selectivity for specific enzymes, such as kinases. nih.gov

Bioisosteric Replacements: The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is being applied to the purine scaffold. mdpi.comgoogle.com This can lead to the discovery of novel derivatives with enhanced therapeutic potential.

A recent study on 6,9-disubstituted purine analogs highlighted the impact of different substituents on their anticancer activity. nih.gov The findings from this and similar studies provide valuable insights for the rational design of new and more potent derivatives of 6-(butylthio)purine.

Development of More Efficient and Sustainable Synthetic Strategies for Complex Analogues

The synthesis of purine derivatives can be challenging due to their complex molecular structure. numberanalytics.com However, recent advancements in synthetic chemistry are paving the way for more efficient and environmentally friendly methods.

Emerging synthetic strategies include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to faster synthesis times and higher yields. numberanalytics.comrsc.org

Catalytic Synthesis: The use of catalysts, particularly transition metals, can improve the efficiency and selectivity of purine synthesis. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for instance, offer a regioselective method for introducing the butylthio group.

Biocatalysis: The use of enzymes in the synthesis of purine analogs is a sustainable alternative to traditional chemical routes, offering high selectivity and efficiency. mdpi.com

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials combine to form a complex product, offering an efficient and atom-economical approach to synthesizing diverse purine derivatives. researchgate.net

These advanced methods are crucial for the large-scale and cost-effective production of complex 6-(butylthio)purine analogs for further research and potential therapeutic applications. numberanalytics.com

Identification and Elucidation of Undiscovered Biological Targets and Pathways

While 6-(butylthio)purine and its derivatives have shown promise as anticancer and antiviral agents, a full understanding of their biological targets and mechanisms of action is still evolving.

Future research in this area will likely focus on:

Kinase Inhibition: The compound has been shown to inhibit specific kinases involved in cell survival pathways, suggesting its potential as an anticancer agent. Further studies are needed to identify the full range of kinases that are targeted by 6-(butylthio)purine and its analogs.

Adenosine (B11128) Receptor Modulation: Some purine derivatives can act as agonists or antagonists at adenosine receptors, which play a role in inflammation and immune responses. Investigating the interaction of 6-(butylthio)purine with these receptors could reveal new therapeutic applications.

Purine Nucleoside Phosphorylase (PNP) Interaction: The compound has been studied for its interaction with E. coli PNP, and further research on its effects on human PNP could provide insights into its metabolic fate and potential as an enzyme inhibitor.

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a compound within a complex biological system. chemrxiv.org Applying this technique to 6-(butylthio)purine could uncover previously unknown biological targets and pathways.

The identification of new biological targets will be instrumental in expanding the therapeutic potential of 6-(butylthio)purine and its derivatives.

Expanding Applications in Chemical Biology and Advanced Materials Science

The unique properties of the purine scaffold extend beyond medicinal chemistry, with potential applications in chemical biology and materials science. numberanalytics.com

Emerging applications include:

Chemical Probes: Purine derivatives can be used as chemical probes to study biochemical mechanisms and the biophysical characteristics of nucleic acids. mdpi.com

Purine-Based Materials: The conductive and optoelectronic properties of purine-based materials make them suitable for applications in electronics and energy storage. numberanalytics.com

Bio-based Ionic Liquids: Purines can be used to create bio-based ionic liquids, which have potential applications as solvents and in the formation of aqueous biphasic systems. mdpi.com

The exploration of these novel applications could lead to the development of advanced materials and tools for scientific research.

Below is a table summarizing the key research avenues for 6-(butylthio)purine:

| Research Avenue | Focus | Potential Impact |

|---|---|---|

| Novel Bioisosteric Replacements and Derivatives | Modification of the purine scaffold and side chains to enhance biological activity. | Development of more potent and selective therapeutic agents. |

| Efficient and Sustainable Synthetic Strategies | Development of advanced synthetic methods for the production of complex purine analogs. | Cost-effective and environmentally friendly production of purine-based compounds. |

| Identification of Undiscovered Biological Targets | Exploration of the molecular mechanisms of action and identification of new protein targets. | Expansion of the therapeutic applications of 6-(butylthio)purine. |

| Applications in Chemical Biology and Materials Science | Utilization of purine derivatives as chemical probes and building blocks for advanced materials. | Creation of new tools for scientific research and development of novel materials with unique properties. |

Q & A

Q. Q1: How can researchers determine the structural and purity characteristics of 6-(butylthio)-purine?

Methodological Answer :

- Spectral Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound’s structure, referencing standard spectral databases like NIST Chemistry WebBook for validation .

- Chromatographic Techniques : Employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to assess purity, ensuring retention times and mass spectra align with literature values.

- Elemental Analysis : Verify elemental composition (C, H, N, S) to confirm stoichiometry.

Q. Q2: What experimental protocols are critical for synthesizing 6-(butylthio)-purine with high reproducibility?

Methodological Answer :

- Reaction Optimization : Test solvent systems (e.g., DMF, THF) and catalysts (e.g., NaH) under inert conditions to optimize yield.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the compound.

- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to detail procedures, including temperature, reaction times, and characterization data .

Q. Q3: How should researchers conduct a literature review to identify gaps in studies on 6-(butylthio)-purine?

Methodological Answer :

- Database Searches : Use SciFinder, PubMed, and Web of Science with keywords like “6-(butylthio)purine metabolism” or “thiopurine derivatives SAR.”

- Source Differentiation : Prioritize primary literature (e.g., Journal of Medicinal Chemistry) over reviews. Filter studies by relevance to biological targets (e.g., enzymes inhibited by thiopurines) .

- Gap Analysis : Note unresolved questions, such as metabolic stability or off-target effects, using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Advanced Research Questions

Q. Q4: How can researchers investigate the metabolic pathways of 6-(butylthio)-purine in vitro?

Methodological Answer :

- In Vitro Models : Use hepatic microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) to identify phase I metabolites.

- Analytical Workflow : Combine LC-MS/MS with isotopic labeling to trace metabolic products. Reference studies on analogous compounds (e.g., 6-thioguanine) to predict pathways .

- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to quantify metabolic rates and identify rate-limiting steps.

Q. Q5: What strategies are effective for analyzing contradictory data on 6-(butylthio)-purine’s biological activity?

Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, assessing heterogeneity via I² statistics.

- Replication Studies : Reproduce key experiments (e.g., enzyme inhibition assays) under standardized conditions, adhering to principles of scientific integrity (e.g., transparent reporting of negative results) .

- Error Source Identification : Evaluate variables such as assay sensitivity (e.g., fluorometric vs. radiometric methods) or cell line variability .

Q. Q6: How can structure-activity relationship (SAR) studies be designed to improve 6-(butylthio)-purine’s pharmacological profile?

Methodological Answer :

- Analog Synthesis : Modify the butylthio side chain (e.g., substituting with shorter/longer alkyl groups) and test derivatives for target affinity.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

- In Vitro Validation : Compare IC₅₀ values across analogs using enzyme inhibition assays, referencing protocols from studies on 6-thioguanine .

Q. Q7: What methodologies are recommended for assessing 6-(butylthio)-purine’s potential toxicity in preclinical models?

Methodological Answer :

- Cytotoxicity Screening : Use MTT assays in hepatocyte cell lines (e.g., HepG2) to detect dose-dependent toxicity.

- In Vivo Models : Administer the compound to rodents, monitoring liver function markers (ALT, AST) and histopathology for nodular regenerative hyperplasia (NRH), a known risk with thiopurines .

- Mechanistic Studies : Measure reactive oxygen species (ROS) generation and mitochondrial membrane potential to elucidate toxicity pathways.

Methodological Frameworks

Q. Q8: How can researchers formulate hypotheses about 6-(butylthio)-purine’s mechanism of action?

Methodological Answer :

- Literature-Driven Hypotheses : Build on known mechanisms of thiopurines (e.g., DNA incorporation, ROS induction) to propose testable hypotheses.

- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example: “Does 6-(butylthio)-purine induce apoptosis in leukemia cells via ROS-mediated pathways?” .

Q. Q9: What ethical and reproducibility safeguards are essential when publishing data on 6-(butylthio)-purine?

Methodological Answer :

- Data Transparency : Share raw spectra, chromatograms, and assay protocols in supplementary materials, following journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Pre-registration : Register study designs on platforms like Open Science Framework to reduce bias.

- Plagiarism Checks : Use tools like iThenticate to ensure originality, as emphasized in integrity guidelines .

Q. Q10: How can interdisciplinary approaches enhance research on 6-(butylthio)-purine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.